(((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene
Overview
Description
(((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene is a complex organic compound with the molecular formula C27H23BrO2 It is characterized by the presence of a bromine atom, a methoxy group, and a benzyl group attached to a tribenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene typically involves multiple steps, starting with the preparation of 2-Bromo-5-methoxybenzyl bromide. This intermediate can be synthesized by bromination of 5-methoxybenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or dichloromethane .
The next step involves the reaction of 2-Bromo-5-methoxybenzyl bromide with triphenylmethanol under acidic conditions to form the desired tribenzene compound. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the tribenzene core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
(((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzyl bromide
- Triphenylmethanol
- Benzyl bromide derivatives
Uniqueness
(((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene is unique due to its combination of a bromine atom, methoxy group, and tribenzene core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-4-methoxy-2-(trityloxymethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrO2/c1-29-25-17-18-26(28)21(19-25)20-30-27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19H,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRMQOXZUDBAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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